molecular formula C18H21Cl2N5O3S2 B2723400 2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105228-32-7

2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2723400
CAS RN: 1105228-32-7
M. Wt: 490.42
InChI Key: VSSIPISBOVGVQE-UHFFFAOYSA-N
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Description

2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21Cl2N5O3S2 and its molecular weight is 490.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone, demonstrates the interest in developing new molecules with anti-inflammatory and analgesic properties. These compounds exhibit significant inhibition of cyclooxygenase-1/2 (COX-1/2), showcasing their potential in medical applications, particularly in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Activity

  • The synthesis and biological evaluation of novel 1,3,4-thiadiazole amide derivatives containing piperazine have been explored, with some compounds showing inhibitory effects against Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This highlights the potential of such compounds in agricultural applications to protect crops from bacterial and viral infections (Xia, 2015).

Antitumor and Antioxidant Evaluation

  • The development of compounds for antitumor and antioxidant evaluations indicates a significant interest in finding new treatments for cancer and oxidative stress-related conditions. Certain N-substituted-2-amino-1,3,4-thiadiazoles have shown promising antitumor and antioxidant activities, suggesting that similar compounds could be developed for therapeutic applications (Hamama, Gouda, Badr, & Zoorob, 2013).

Surfactant and Industrial Applications

  • The synthesis of nonionic surfactants containing piperidine and piperazine based on thiadiazole demonstrates the versatility of such compounds in creating materials with desirable surface properties. These surfactants have been evaluated for their physico-chemical and biodegradability properties, indicating their potential use in various industrial and environmental applications (Abdelmajeid, Amine, & Hassan, 2017).

properties

IUPAC Name

2-[[5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)13-3-2-12(19)10-14(13)20/h2-3,10H,4-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSIPISBOVGVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

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